
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid is a chiral amino acid derivative that features an indazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid typically involves the construction of the indazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehyde with suitable nitriles can lead to the formation of indazole derivatives . The subsequent introduction of the amino acid side chain can be achieved through various synthetic strategies, including the use of chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring can lead to the formation of indazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 1H-indazole-3-carboxylic acid
- 2-Phenylindazole
- 2-(1H-indazol-3-yl)acetic acid
Uniqueness
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid side chain and an indazole ring. This combination of features allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
53538-54-8 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2H-indazol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15)/t7-/m0/s1 |
Clé InChI |
IFEKQNAXDMZERW-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC2=C(NN=C2C=C1)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




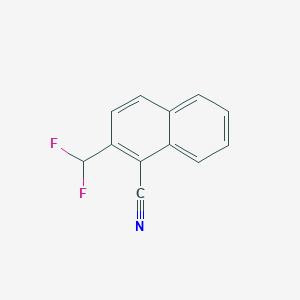



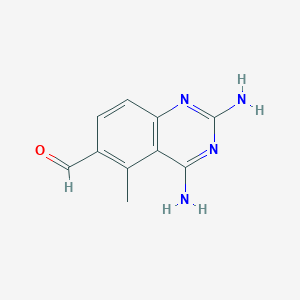
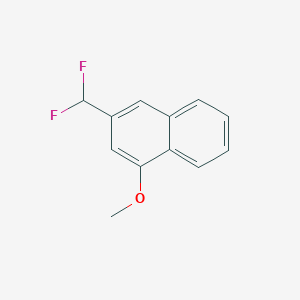
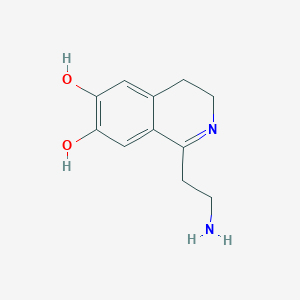


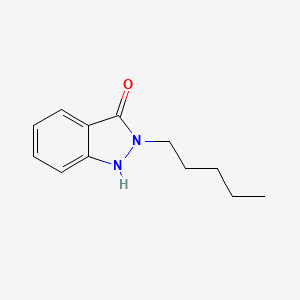
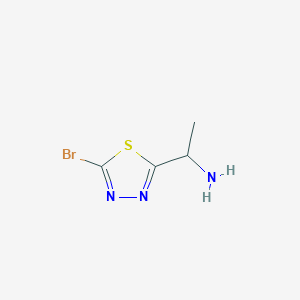
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)
